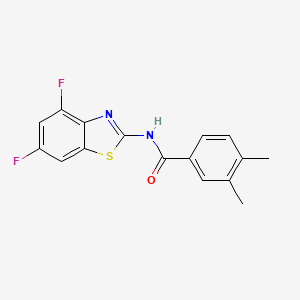

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

While I found references to similar compounds , specific molecular structure analysis for “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide” is not available.Chemical Reactions Analysis

Information on the chemical reactions involving “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide” is not available .Physical And Chemical Properties Analysis

While there are resources that provide physical and chemical properties for similar compounds , specific information for “N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide” is not available.Applications De Recherche Scientifique

Antiproliferative Activity and Apoptosis Induction

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, including compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide, demonstrated significant antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. These compounds, particularly one labeled as 1k, showed a prominent inhibitory effect on cell growth due to their proapoptotic effects, especially towards MCF-7 cancer cell lines (Corbo et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in 1 M HCl solution. These derivatives, such as BTC 6 T and BTC 8 T, offered exceptional stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors. Their adsorption onto surfaces by both physical and chemical means highlights their potential in corrosion protection applications (Hu et al., 2016).

Fluorescence Switching and Tuning

Triphenylamine–benzothiazole derivatives have shown unusual temperature-controlled locally excited (LE) and twisted intramolecular charge-transfer (TICT) state fluorescence switching in polar solvents. This unique property makes these derivatives suitable for applications in fluorescence-based sensors and devices. The study of these compounds provides insights into the design and use of donor-acceptor organic molecules for achieving fluorescence switching and tuning (Kundu et al., 2019).

Electronic and Structural Properties

Benzothiazole and benzothiadiazole derivatives have been explored for their photophysical, structural, and electronic properties, contributing to fields such as materials science and organic electronics. For instance, the synthesis of novel acceptors like DTDCNBT and its comparison with DTDFBT highlights the strong electron acceptor characteristics of the cyanated polymers, shifting charge transport from unipolar p-type to unipolar n-type, which is crucial for the development of electronic devices (Casey et al., 2015).

Propriétés

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-8-3-4-10(5-9(8)2)15(21)20-16-19-14-12(18)6-11(17)7-13(14)22-16/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMFDYWVQCAHQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)

![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)

![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)

![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)

![N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)